Cas no 1805293-70-2 (4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)

4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, incorporating multiple fluorine-containing functional groups. The presence of aminomethyl, difluoromethyl, trifluoromethoxy, and trifluoromethyl moieties enhances its reactivity and potential utility in pharmaceutical and agrochemical applications. The electron-withdrawing effects of the fluorine substituents contribute to improved metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive compounds. Its structural complexity allows for selective modifications, enabling fine-tuning of physicochemical properties. This compound is particularly suited for applications requiring high stability and precise functional group interactions in advanced chemical synthesis.
4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine structure
1805293-70-2 structure
Product Name:4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
CAS No:1805293-70-2
MF:C9H6F8N2O
MW:310.143970012665
CID:4812669
Update Time:2025-06-11

4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
    • Inchi: 1S/C9H6F8N2O/c10-7(11)5-6(20-9(15,16)17)3(1-18)4(2-19-5)8(12,13)14/h2,7H,1,18H2
    • InChI Key: YXOCMYKJHCKHIM-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C(F)F)C(=C1CN)OC(F)(F)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 318
  • XLogP3: 2.4
  • Topological Polar Surface Area: 48.1

4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029080886-1g
4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
1805293-70-2 97%
1g
$1,475.10 2022-04-01

4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine Related Literature

Additional information on 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine

Introduction to 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine (CAS No. 1805293-70-2)

4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine, identified by its CAS number 1805293-70-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and pharmacological potential. The unique arrangement of functional groups in its molecular framework, including amino, difluoromethyl, trifluoromethoxy, and trifluoromethyl substituents, makes it a promising candidate for further exploration in drug discovery and development.

The significance of this compound lies in its structural complexity, which allows for multiple interactions with biological targets. The presence of an aminomethyl group at the 4-position not only enhances its solubility but also provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored properties. Additionally, the fluorinated groups contribute to increased metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents.

In recent years, there has been a growing interest in fluorinated pyridines due to their role in enhancing drug efficacy and bioavailability. Studies have demonstrated that the introduction of fluorine atoms can modulate electronic properties, lipophilicity, and metabolic resistance, making fluorinated compounds attractive for pharmaceutical applications. For instance, difluoromethyl and trifluoromethyl groups are known to improve pharmacokinetic profiles by reducing susceptibility to enzymatic degradation. Similarly, the trifluoromethoxy substituent can enhance binding interactions with biological receptors, leading to more potent and selective drug candidates.

Current research in this domain has highlighted the potential of 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine as a scaffold for developing novel therapeutic agents. One notable area of investigation is its application in oncology. Preliminary studies suggest that this compound exhibits inhibitory effects on certain kinases and enzymes involved in cancer cell proliferation. The fluorinated moieties are particularly noteworthy, as they have been shown to enhance binding affinity to target proteins, potentially leading to more effective anti-cancer therapies.

Furthermore, the aminomethyl group provides a versatile handle for further functionalization, allowing researchers to explore modifications that could improve pharmacological properties such as bioavailability and tissue distribution. This flexibility makes it an attractive building block for medicinal chemists seeking to develop next-generation drugs. The compound's ability to interact with various biological targets also opens up possibilities in other therapeutic areas, including inflammatory diseases and infectious disorders.

The synthesis of 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine presents unique challenges due to the complexity of its molecular structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions and fluorination methods have been instrumental in achieving these milestones. These advancements not only facilitate research but also pave the way for large-scale production if future clinical applications materialize.

From a regulatory perspective, ensuring the safety and efficacy of new chemical entities like 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine is paramount before they can be translated into clinical use. Rigorous testing is required to assess toxicity profiles, pharmacokinetic behavior, and potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate this process while maintaining high standards of scientific integrity.

The future prospects of this compound are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. As our understanding of biological mechanisms continues to evolve, compounds like 4-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine are likely to play a crucial role in addressing unmet medical needs. The integration of computational chemistry and high-throughput screening techniques will further enhance the efficiency of drug discovery efforts involving such sophisticated molecules.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.